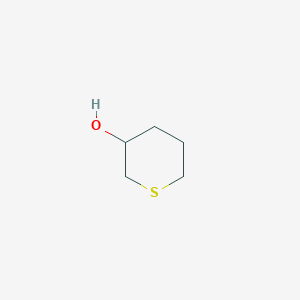

Tetrahydrothiopyran-3-ol

説明

The exact mass of the compound Tetrahydrothiopyran-3-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140822. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrahydrothiopyran-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydrothiopyran-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

thian-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c6-5-2-1-3-7-4-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHOMIAGFRSWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CSC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313069 | |

| Record name | Tetrahydrothiopyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22072-19-1 | |

| Record name | Tetrahydrothiopyran-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22072-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrothiopyran-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022072191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC140822 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrothiopyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrothiopyran-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

"Tetrahydrothiopyran-3-ol" physical properties

Executive Summary

Tetrahydrothiopyran-3-ol (CAS: 22072-19-1), also known as thian-3-ol, is a six-membered sulfur-containing heterocyclic alcohol.[1] It serves as a critical chiral building block in the synthesis of pharmaceuticals, particularly in the development of metalloproteinase inhibitors and

Chemical Identity & Structural Characteristics[1][2][3][4]

| Attribute | Detail |

| IUPAC Name | Thian-3-ol |

| Common Synonyms | Tetrahydro-2H-thiopyran-3-ol; 3-Hydroxythiane |

| CAS Registry Number | 22072-19-1 |

| Molecular Formula | C |

| Molecular Weight | 118.19 g/mol |

| SMILES | OC1CCSC1 |

| Chiral Center | C3 (Available as racemate or enantiomerically pure (R)/ (S)_ forms) |

Structural Insight: The molecule adopts a chair conformation similar to cyclohexane. The hydroxyl group at position 3 can exist in either an axial or equatorial position, with the equatorial conformer generally being thermodynamically favored due to 1,3-diaxial interactions, although intramolecular hydrogen bonding with the sulfur atom can stabilize the axial conformer in non-polar solvents [1].

Physical Properties Data

The following data represents the standard physicochemical profile for high-purity (>95%) commercial grades of Tetrahydrothiopyran-3-ol.

Table 1: Physicochemical Specifications

| Property | Value | Condition / Note |

| Physical State | Viscous Liquid | At 25°C, 1 atm |

| Color | Colorless to Pale Yellow | Oxidizes to yellow upon air exposure |

| Density | 1.14 g/mL | At 25°C [2] |

| Refractive Index ( | 1.5341 – 1.5361 | High RI due to sulfur polarizability [2] |

| Melting Point | 13 – 15 °C | Low-melting solid/liquid boundary |

| Boiling Point | 76 – 78 °C | At reduced pressure (est. 1-5 mmHg)* |

| Flash Point | > 110 °C (Predicted) | Closed Cup |

| LogP (Octanol/Water) | ~0.94 | More lipophilic than pyran analog (-0.[2]1) |

| Solubility | Soluble | Methanol, DCM, Ethyl Acetate, THF |

| Water Solubility | ~2.4 g/L | Limited solubility compared to O-analog |

*Note: The boiling point of the oxygen analog (tetrahydropyran-3-ol) is 88°C at 18 mmHg. The sulfur analog, having a higher molecular weight, would exhibit a significantly higher boiling point at atmospheric pressure (>180°C est.), necessitating vacuum distillation for purification.

Synthesis & Manufacturing Methodologies

The industrial preparation of Tetrahydrothiopyran-3-ol typically follows a reductive pathway from the corresponding ketone, Tetrahydrothiopyran-3-one . This route ensures high yield and allows for stereoselective reduction if chiral catalysts are employed.

Core Synthesis Pathway

-

Cyclization: Dieckmann condensation of sulfide-containing diesters (e.g., methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate) to form the beta-keto ester.

-

Decarboxylation: Hydrolysis and decarboxylation yield the cyclic ketone, Tetrahydrothiopyran-3-one.

-

Reduction: The ketone is reduced to the alcohol using Sodium Borohydride (NaBH

) or Lithium Aluminum Hydride (LiAlH

Synthesis Workflow Diagram

Figure 1: Synthetic route from acyclic diester precursors to Tetrahydrothiopyran-3-ol via the ketone intermediate.

Experimental Protocols & Characterization

Spectroscopic Identification

To validate the identity of synthesized or purchased material, the following spectroscopic signatures should be confirmed.

-

Mass Spectrometry (GC-MS/EI):

-

Molecular Ion (

): m/z 118. -

Base Peak: Loss of water (

) or ring fragmentation patterns characteristic of thianes.

-

-

Proton NMR (

H-NMR, 400 MHz, CDCl-

3.8 – 4.0 ppm (m, 1H): Methine proton at C3 (

- 2.4 – 2.8 ppm (m, 4H): Protons adjacent to Sulfur (C2 and C6). The sulfur atom deshields these protons significantly compared to the C4/C5 positions.

- 1.6 – 2.1 ppm (m, 4H): Methylene protons at C4 and C5.

- ~2.0 ppm (s, broad): Hydroxyl proton (concentration dependent).

-

3.8 – 4.0 ppm (m, 1H): Methine proton at C3 (

Handling & Storage Protocol

The sulfur atom makes this compound susceptible to oxidation, forming sulfoxides (S=O) and sulfones (O=S=O) over time.

-

Atmosphere: Store strictly under an inert atmosphere (Nitrogen or Argon).

-

Temperature: Refrigerate (2–8°C). While the melting point is ~13°C, keeping it cool minimizes oxidation rates.

-

Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation and sulfur leaching.

Applications in Drug Discovery[5]

Tetrahydrothiopyran-3-ol is a versatile scaffold in medicinal chemistry, often used as a bioisostere for cyclohexanols or tetrahydropyranols.

Bioisosterism & Metabolic Stability

Replacing an oxygen ether linkage (in tetrahydropyran) with a thioether (in tetrahydrothiopyran) alters the metabolic fate of the drug.

-

Lipophilicity: The sulfur analog is more lipophilic (higher LogP), improving membrane permeability.

-

Oxidative Metabolism: The sulfur center acts as a "metabolic handle," allowing the liver (CYP450 enzymes) to oxidize it to a polar sulfoxide/sulfone, potentially altering the drug's half-life and excretion pathway [3].

Application Logic Flow

Figure 2: Strategic application of the thiane scaffold in pharmaceutical development.

References

- Eliel, E. L., & Brunet, E. (1991). Conformational Analysis of Heterocycles. Journal of Organic Chemistry.

-

Thermo Scientific Chemicals. (2023). Tetrahydrothiopyran-3-ol, 95% Safety Data Sheet and Specifications. Fisher Scientific.[1] Link

-

BenchChem. (2023). Tetrahydrothiopyran-3-ol Product Properties. Link

-

Google Patents. (1989). 2-Substituted 6-(alpha-hydroxy)ethyl-2-penem-3-carboxylic acid compounds. (Demonstrates use of thian-3-ol as a side-chain precursor). Link

Sources

Technical Guide: NMR Spectral Analysis of Tetrahydrothiopyran-3-ol

Part 1: Executive Summary & Strategic Importance

Tetrahydrothiopyran-3-ol (Thian-3-ol) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for cyclohexanol and tetrahydropyran-3-ol. The substitution of oxygen or methylene with sulfur (a "soft" heteroatom) significantly alters the electronic landscape, lipophilicity (LogP), and metabolic stability of the ring system.

For the analytical scientist, this molecule presents unique challenges:

-

Oxidation Sensitivity: The sulfide moiety is prone to oxidation to sulfoxides/sulfones, creating impurity signals.

-

Conformational Mobility: The longer C–S bond lengths (1.82 Å vs. 1.54 Å for C–C) flatten the chair conformation, subtly altering Karplus coupling constants compared to cyclohexane analogs.

-

Stereochemical Ambiguity: Distinguishing the axial vs. equatorial hydroxyl group is paramount for structure-activity relationship (SAR) studies.

This guide provides a self-validating workflow for the complete assignment of Tetrahydrothiopyran-3-ol.

Part 2: Sample Preparation & Experimental Protocols

Solvent Selection Strategy

The choice of solvent dictates the visibility of the hydroxyl proton and the resolution of the spin system.

| Solvent | Characteristics | Recommendation |

| CDCl₃ | Good solubility. Rapid exchange of -OH proton (often appears as broad singlet). | Primary Screening. Use for general purity checks and |

| DMSO-d₆ | High viscosity. Strong H-bonding prevents -OH exchange. | Structural Confirmation. Essential for observing |

| C₆D₆ | Anisotropic shielding effects. | Resolution Enhancement. Use only if signal overlap in CDCl₃ prevents assignment of H4/H5 protons. |

Sample Preparation Protocol

Note: Sulfur-containing heterocycles are susceptible to oxidation.

-

Inert Atmosphere: Weigh 10-15 mg of analyte under nitrogen if possible.

-

Solvent Filtration: Use CDCl₃ passed through a basic alumina plug to remove acidic impurities that catalyze -OH exchange.

-

Concentration: Maintain ~20-30 mM concentration. High concentrations induce intermolecular H-bonding, shifting the -OH signal downfield and broadening multiplets.

-

Acquisition: Run at 298 K. If line broadening occurs due to ring flipping, lower temperature to 253 K to freeze the conformer population.

Part 3: H NMR Spectral Analysis

Chemical Shift Assignments (Virtual Reference)

Based on 300/400 MHz data in CDCl₃.

| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Mechanistic Insight |

| H3 | Methine ( | 3.60 – 3.85 | Multiplet (tt or dddd) | Shifted downfield by oxygen electronegativity. Multiplicity defines conformation. | |

| H2 | Methylene ( | 2.65 – 2.90 | dd / ABX system | Deshielded by Sulfur (anisotropy + electronegativity). | |

| H6 | Methylene ( | 2.50 – 2.75 | Multiplet | -- | Adjacent to S, but further from OH. |

| H4/H5 | Methylene (Ring) | 1.50 – 2.10 | Complex envelope | -- | Shielded region; remote from heteroatoms. |

| -OH | Hydroxyl | 1.5 – 4.0 (varies) | Broad Singlet | -- | Concentration/Temperature dependent. |

Conformational Analysis (The "H3" Diagnostic)

The conformation of the ring is determined by the splitting pattern of H3 .

-

Scenario A: Equatorial -OH (Major Conformer)

-

H3 is Axial.

-

H3 has two trans-diaxial relationships (with H2ax and H4ax).

-

Result: Large coupling constants (~10-12 Hz) are observed. Appearance is a wide triplet of triplets (tt).

-

-

Scenario B: Axial -OH (Minor Conformer)

-

H3 is Equatorial.

-

H3 has only gauche relationships with neighbors.

-

Result: Small coupling constants (~2-5 Hz). Appearance is a narrow multiplet (eq-eq or eq-ax couplings).

-

Expert Insight: In thiane systems, the "anomeric effect" at the 3-position is negligible compared to the steric A-value. Therefore, the Equatorial-OH conformer is thermodynamically preferred by ~1.5 kcal/mol.

Part 4: C NMR Spectral Analysis

The Carbon-13 spectrum provides the skeleton verification. The presence of Sulfur creates a distinct "fingerprint" compared to oxygenated analogs.

| Carbon | Shift ( | DEPT-135 Phase | Notes |

| C3 (CH-OH) | 68.0 – 72.0 | Up (Positive) | Characteristic alcohol shift. |

| C2 (CH₂-S) | 35.0 – 39.0 | Down (Negative) | |

| C6 (CH₂-S) | 28.0 – 32.0 | Down (Negative) | |

| C4/C5 | 22.0 – 26.0 | Down (Negative) | Most shielded region. |

Part 5: Advanced Elucidation Workflow

To rigorously prove the structure and distinguish it from isomers (e.g., tetrahydrothiopyran-4-ol), a 2D NMR workflow is required.

Visualization of the Analytical Workflow

Caption: Figure 1. Step-by-step structural elucidation workflow. Note the priority of HSQC for assigning the distinct methylene pairs.

The Connectivity Logic (COSY/HMBC)

-

COSY (Correlation Spectroscopy):

-

H3 will show strong cross-peaks to H2 and H4 .

-

H2 will not couple to H6 (interrupted by Sulfur). This break in the spin system is the diagnostic proof of the heteroatom position.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Since there are no protons on Sulfur, HMBC is critical.

-

Look for correlations from H2 and H6 to the same quaternary or remote carbons if available (not applicable here as S is in the ring), but H2 will show a strong

to C6 (across the Sulfur) and vice versa.

-

Part 6: Stereochemical Visualization

Understanding the coupling network is essential for determining if the -OH is axial or equatorial.

Caption: Figure 2. Vicinal Coupling Network for the Equatorial-OH conformer (where H3 is Axial). The large anti-periplanar couplings are diagnostic.

Part 7: References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants and chemical shift tables).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Source for general thiane and cyclohexanol analog shifts).

-

Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson. (Reference for Karplus equation and conformational analysis in heterocycles).

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for J-coupling values).

An In-depth Technical Guide to Tetrahydrothiopyran-3-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Tetrahydrothiopyran-3-ol

Tetrahydrothiopyran-3-ol, a sulfur-containing heterocyclic alcohol, is a versatile building block in modern organic synthesis and medicinal chemistry. Its structural features, including a flexible six-membered ring and a reactive hydroxyl group, make it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

The IUPAC name for this compound is Thian-3-ol . It is also known by several synonyms, providing flexibility in literature and database searches.

Synonyms:

-

Tetrahydro-2H-thiopyran-3-ol[1]

-

3-Hydroxytetrahydrothiopyran[1]

-

Thiacyclohexan-3-ol[1]

-

3-Thia-1-cyclohexanol[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Tetrahydrothiopyran-3-ol is crucial for its effective use in synthesis and formulation. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 22072-19-1 | [1] |

| Molecular Formula | C₅H₁₀OS | [1] |

| Molecular Weight | 118.20 g/mol | |

| Appearance | Colorless viscous liquid | [1] |

| Density | 1.14 g/cm³ | [1] |

| Boiling Point | 76-78 °C at 2 Torr | |

| Refractive Index | 1.5341 to 1.5361 (20°C, 589nm) | [1] |

Synthesis of Tetrahydrothiopyran-3-ol

The synthesis of Tetrahydrothiopyran-3-ol can be approached through several strategic routes. The choice of method often depends on the desired scale, stereochemical control, and available starting materials. Two common and effective approaches are the reduction of a corresponding ketone and the hydroboration-oxidation of an unsaturated precursor.

Method 1: Reduction of Tetrahydrothiopyran-3-one

This method involves the reduction of the ketone functionality of Tetrahydrothiopyran-3-one to the desired secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mild nature and high selectivity for carbonyl groups.

Reaction Scheme:

Sources

Discovery and isolation of "Tetrahydrothiopyran-3-ol"

Technical Monograph: Synthesis, Resolution, and Isolation of Tetrahydrothiopyran-3-ol

Executive Summary

Tetrahydrothiopyran-3-ol (CAS: 35890-62-1), also known as thian-3-ol, represents a critical chiral building block in modern medicinal chemistry. Unlike its oxygenated counterpart (tetrahydropyran-3-ol), the sulfur heterocycle offers unique electronic properties and lipophilicity profiles (LogP ~0.8) valuable for modulating drug-target interactions.

This guide details the identification (synthesis) of the racemic scaffold and the isolation (purification) of its enantiomers via biocatalytic resolution. This approach is favored in drug discovery for accessing high-purity chiral sulfoximine precursors and organosulfur ligands.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | Tetrahydro-2H-thiopyran-3-ol |

| Common Name | Thian-3-ol |

| CAS Number | 35890-62-1 |

| Molecular Formula | C₅H₁₀OS |

| Molecular Weight | 118.20 g/mol |

| Physical State | Viscous, colorless to pale yellow liquid |

| Solubility | Soluble in DCM, MeOH, EtOAc; sparingly soluble in water |

| Chirality | One stereocenter at C3; exists as (R) and (S) enantiomers |

Route of Origin: Synthesis ("Discovery" of the Scaffold)

Since Tetrahydrothiopyran-3-ol is not a naturally occurring isolate (unlike specific terpenes or alkaloids), its "discovery" in a laboratory context refers to its generation from the precursor tetrahydrothiopyran-3-one . The following protocol describes the robust reduction of the ketone to the racemic alcohol.

Reaction Mechanism

The synthesis utilizes Sodium Borohydride (NaBH₄) as a hydride source. The borohydride anion transfers a hydride to the electrophilic carbonyl carbon of the ketone. Subsequent protonation by the solvent (methanol) yields the alcohol.

Experimental Protocol: Reduction of Thian-3-one

-

Reagents: Tetrahydrothiopyran-3-one (1.0 eq), NaBH₄ (0.6 eq), Methanol (anhydrous).

-

Scale: 10 mmol (1.16 g ketone).

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.16 g of tetrahydrothiopyran-3-one in 20 mL of anhydrous methanol in a round-bottom flask cooled to 0°C (ice bath).

-

Addition: Add NaBH₄ (227 mg, 6.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour. Monitor by TLC (30% EtOAc/Hexane; stain with KMnO₄).

-

Quench: Quench the reaction by adding 5 mL of saturated NH₄Cl solution.

-

Workup: Evaporate methanol under reduced pressure. Resuspend the residue in 20 mL water and extract with Dichloromethane (DCM) (3 x 15 mL).

-

Drying: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Yield: Expect ~1.05 g (90%) of crude racemic thian-3-ol as a clear oil.

Biocatalytic Isolation: Enzymatic Kinetic Resolution (EKR)

To isolate the specific enantiomers required for high-affinity drug binding, we employ Enzymatic Kinetic Resolution . This self-validating system uses Candida antarctica Lipase B (CAL-B) to selectively acetylate one enantiomer (typically the R-isomer) while leaving the other (S-isomer) as the free alcohol.

The Logic of EKR

Lipases distinguish between enantiomers based on the spatial fit within the active site. By using an irreversible acyl donor (vinyl acetate), the reaction is driven to completion, allowing for the physical separation of the ester (product) and the alcohol (substrate) via chromatography.

Experimental Protocol: CAL-B Resolution

-

Substrate: Racemic Tetrahydrothiopyran-3-ol (1.0 g).

-

Biocatalyst: Immobilized CAL-B (Novozym 435), 50 mg.

-

Acyl Donor: Vinyl Acetate (3.0 eq).

-

Solvent: MTBE (Methyl tert-butyl ether) or Toluene (dry).

Workflow:

-

Setup: Dissolve 1.0 g of rac-thian-3-ol in 15 mL of dry MTBE. Add 2.3 mL (3.0 eq) of vinyl acetate.

-

Initiation: Add 50 mg of Novozym 435 beads.

-

Incubation: Shake at 30°C / 200 rpm in an orbital shaker.

-

Monitoring: Monitor conversion by GC or chiral HPLC. Stop the reaction at exactly 50% conversion (typically 24–48 hours).

-

Termination: Filter off the enzyme beads (can be recycled).

-

Isolation: Concentrate the filtrate. Purify via flash column chromatography (Silica gel).

-

Fraction A (Non-polar): (3R)-Tetrahydrothiopyran-3-yl acetate (Elutes with 10% EtOAc/Hexane).

-

Fraction B (Polar): (3S)-Tetrahydrothiopyran-3-ol (Elutes with 40% EtOAc/Hexane).

-

Visualization of the Pathway

Figure 1: Synthetic route from ketone precursor to resolved enantiomers via biocatalysis.

Characterization & Validation

The identity of the isolated product must be validated using NMR spectroscopy. The sulfur atom significantly influences the chemical shifts of the adjacent protons (H-2 and H-6) compared to oxygenated analogs.

Diagnostic NMR Data (Predicted/Diagnostic)

Note: Shifts are referenced to CDCl₃ (7.26 ppm).

| Position | Proton (¹H) δ (ppm) | Multiplicity | Carbon (¹³C) δ (ppm) | Diagnostic Feature |

| 3 (CH-OH) | 3.75 – 3.85 | Multiplet (m) | 68.5 | Deshielded by OH group. |

| 2 (S-CH₂) | 2.60 – 2.90 | dd / m | 36.2 | Deshielded by S; diastereotopic. |

| 6 (S-CH₂) | 2.45 – 2.65 | Multiplet | 29.8 | Deshielded by S. |

| 4 (CH₂) | 1.90 – 2.10 | Multiplet | 33.1 | Adjacent to chiral center. |

| 5 (CH₂) | 1.50 – 1.70 | Multiplet | 24.5 | Most shielded ring carbons. |

Mass Spectrometry (GC-MS):

-

Molecular Ion (M+): 118 m/z

-

Base Peak: Often shows loss of H₂O (M-18 = 100 m/z) or ring fragmentation.

Applications in Drug Discovery

Tetrahydrothiopyran-3-ol serves as a bioisostere for 3-hydroxypiperidines and 3-hydroxytetrahydropyrans.

-

Sulfoximine Synthesis: The sulfur atom can be oxidized and iminated to form sulfoximines, a privileged scaffold in kinase inhibitors (e.g., Pan-CDK inhibitors).

-

Fragment-Based Screening: The rigid ring locks the hydroxyl group into a specific vector, ideal for probing hydrogen-bond acceptors in protein pockets.

References

-

Sigma-Aldrich. Tetrahydrothiopyran-3-ol Product Entry (CAS 35890-62-1).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12256033 (Tetrahydropyran-3-ol analogs).

-

Organic Chemistry Portal. Synthesis of Tetrahydropyrans and Thiopyrans (Prins Cyclization & Reduction).

-

MDPI. Enzymatic Kinetic Resolution of Cyclic Alcohols using Lipases. (General Protocol Adaptation).

-

BenchChem. Stability and Hydrolysis of Dihydro-2H-pyran-3(4H)-one (Ketone Precursor).

Application Note: Strategic Synthesis of Tetrahydrothiopyran-3-ol

Executive Summary

The synthesis of Tetrahydrothiopyran-3-ol (3-hydroxytetrahydrothiopyran) from the saturated precursor thiacyclohexane (tetrahydrothiopyran) presents a specific regiochemical challenge: the functionalization of the C3 position in a saturated heterocyclic ring. Unlike the C2 position (activated by the adjacent sulfur atom) or the C4 position (accessible via symmetry), the C3 position is electronically "silent" in the native ring.

This Application Note details the "Vinyl Sulfide Route," a robust, three-phase protocol designed to install the hydroxyl group with high regioselectivity. The methodology leverages the Pummerer rearrangement to introduce unsaturation, followed by anti-Markovnikov hydroboration to target the C3 carbon. This guide is designed for medicinal chemists and process development scientists requiring high-purity intermediates for drug discovery scaffolds.

Synthetic Pathway Overview

The transformation relies on converting the saturated sulfide into a vinyl sulfide (

Pathway Logic Visualization

Figure 1: Strategic workflow for the C3-functionalization of thiacyclohexane.

Critical Parameters & Safety

Safety Profile

-

Sulfide Stench: Thiacyclohexane and its intermediates are potent odorants (garlic/skunk-like). All operations must be performed in a high-efficiency fume hood. Glassware should be treated with bleach (NaOCl) immediately after use to oxidize residual sulfides.

-

Borane Hazards: Borane-THF (

) is pyrophoric and moisture-sensitive. Quenching must be performed slowly at low temperatures.

Key Reaction Parameters

| Parameter | Target Condition | Rationale |

| Oxidation Stoichiometry | 1.05 eq NaIO4 | Prevents over-oxidation to the sulfone (which cannot undergo Pummerer). |

| Pummerer Temperature | 120–140°C | Required to drive the elimination of acetic acid after rearrangement. |

| Hydroboration Reagent | Borane directs to the |

Detailed Experimental Protocols

Phase 1: Activation (Oxidation to Sulfoxide)

Objective: Activate the ring for functionalization by creating the sulfoxide handle.

-

Setup: Charge a 500 mL round-bottom flask with Thiacyclohexane (10.2 g, 100 mmol) and 200 mL of water/methanol (1:1 v/v). Cool to 0°C.[1]

-

Addition: Add Sodium Periodate (NaIO4, 22.5 g, 105 mmol) portion-wise over 30 minutes. The exotherm must be controlled to keep

. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. A heavy precipitate of NaIO3 will form.

-

Workup: Filter the solids. Extract the filtrate with Chloroform (

mL). Dry organics over -

Output: Tetrahydrothiopyran-1-oxide (Viscous oil/low-melting solid). Yield: ~90-95%.

-

Checkpoint:

H NMR should show a downfield shift of

-

Phase 2: Unsaturation (Pummerer Rearrangement & Elimination)

Objective: Convert the sulfoxide to the vinyl sulfide (

-

Reaction: Dissolve the sulfoxide (100 mmol) in Acetic Anhydride (

, 50 mL). Add Sodium Acetate (NaOAc, 2.0 g) as a buffer. -

Reflux: Heat the mixture to reflux (approx. 140°C) for 4–6 hours.

-

Distillation (Critical): The product, 3,4-dihydro-2H-thiopyran (Vinyl Sulfide), is volatile. Perform a fractional distillation directly from the reaction mixture (or after rough concentration).

-

Boiling Point: ~145°C (Atmospheric). Collect the fraction containing the alkene.

-

-

Output: 3,4-dihydro-2H-thiopyran . Yield: ~60-70%.

-

Validation: NMR should show vinyl protons at C2 and C3. (Note: The double bond is between C2 and C3, conjugated with Sulfur).

-

Phase 3: Functionalization (Regioselective Hydroboration)

Objective: Install the hydroxyl group at C3.

Scientific Insight: Unlike vinyl ethers (where boron attacks C2), vinyl sulfides direct boron to the

-

Setup: Under Argon, dissolve 3,4-dihydro-2H-thiopyran (5.0 g, 50 mmol) in anhydrous THF (50 mL). Cool to 0°C.[1]

-

Hydroboration: Add Borane-THF complex (1.0 M, 17 mL, 0.34 eq - stoichiometric for trialkylborane formation) dropwise.

-

Alternative: Use 9-BBN (0.5 M, 100 mL) for higher regioselectivity if the crude purity is low.

-

-

Incubation: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Oxidation: Cool to 0°C. Add 3M NaOH (20 mL) followed slowly by 30%

(20 mL). Caution: Vigorous Exotherm. -

Hydrolysis: Stir at 50°C for 1 hour to ensure complete oxidation of the C-B bond.

-

Extraction: Extract with Diethyl Ether (

mL). Wash with brine, dry over -

Purification: Silica gel chromatography (Gradient: 10%

40% EtOAc in Hexanes). -

Output: Tetrahydrothiopyran-3-ol .

Mechanism & Quality Control

Regioselectivity Mechanism

The success of this protocol hinges on the hydroboration step. In vinyl sulfides, the sulfur atom exerts an electronic effect that makes the

Figure 2: Mechanistic flow of the hydroboration step.

Analytical Specifications

| Test | Acceptance Criteria |

| Appearance | Clear, colorless viscous liquid. |

| GC-MS | M+ peak at 118 m/z. Absence of starting vinyl sulfide. |

| 1H NMR (CDCl3) | Multiplet at |

| Purity | >95% by GC (Area %). |

References

-

Brown, H. C., & Sharp, R. L. (1969). Hydroboration of Vinyl Sulfides. Journal of the American Chemical Society.[7] Link

- Warren, S. (1977). The Synthesis of Dihydrothiopyrans. Accounts of Chemical Research.

- Paquette, L. A. (2004). Encyclopedia of Reagents for Organic Synthesis. Wiley. (Reference for Pummerer conditions).

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanism of Hydroboration).[7][8][9]

Sources

- 1. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 2. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 3. Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tetrahydropyran synthesis [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Tetrahydrothiopyran-3-ol in Medicinal Chemistry

Executive Summary

Tetrahydrothiopyran-3-ol (Thian-3-ol) represents a strategic scaffold in modern medicinal chemistry, serving as a versatile bioisostere for cyclohexanol and tetrahydropyran-3-ol.[1] Its utility lies in the unique physicochemical properties of the sulfur atom—specifically its larger Van der Waals radius, capacity for valence expansion (S-oxidation), and lipophilicity modulation.[1]

This guide provides a technical roadmap for incorporating this scaffold into drug discovery programs. It covers synthesis, metabolic considerations, and specific protocols for modulating physicochemical properties (

Part 1: Structural Utility & Bioisosterism[1][2]

The "Sulfur Effect" in Scaffold Hopping

Replacing a carbon (cyclohexane) or oxygen (tetrahydropyran) with sulfur (tetrahydrothiopyran) introduces distinct changes in molecular recognition and pharmacokinetics.[1]

| Property | Cyclohexanol | Tetrahydropyran-3-ol | Tetrahydrothiopyran-3-ol | Impact on Drug Design |

| Heteroatom | Carbon (C) | Oxygen (O) | Sulfur (S) | S is softer, more polarizable.[1] |

| Bond Length (C-X) | 1.54 Å | 1.43 Å | 1.82 Å | Alters ring pucker; changes vector of substituents.[1] |

| LogP (Est.) | ~1.2 | ~0.3 | ~0.9 | "Goldilocks" zone: more lipophilic than ether, less than alkane.[1] |

| H-Bond Acceptor | No | Strong | Weak | S is a poor H-bond acceptor compared to O. |

| Metabolic Fate | Hydroxylation | Stable/Ring Opening | S-Oxidation | Tunable metabolic "soft spot" (Sulfoxide/Sulfone).[1] |

Conformational Dynamics

Unlike cyclohexane, which exists predominantly in a chair conformation, the longer C-S bonds in tetrahydrothiopyran flatten the ring slightly around the sulfur.

-

Axial vs. Equatorial: The 3-hydroxyl group generally prefers the equatorial position to avoid 1,3-diaxial interactions, but the energy barrier is lower than in cyclohexane, allowing for greater induced-fit adaptability in protein binding pockets.[1]

Part 2: Synthetic Protocols

Protocol A: Preparation from Tetrahydrothiopyran-3-one

Objective: Efficient reduction of the ketone precursor to the racemic alcohol.[1]

Causality: Sodium borohydride (

Materials:

Step-by-Step Methodology:

-

Dissolution: Dissolve tetrahydrothiopyran-3-one (10 mmol) in anhydrous Methanol (30 mL) in a round-bottom flask. Cool to 0°C (ice bath) to suppress side reactions.

-

Addition: Add

(11 mmol) portion-wise over 15 minutes. Note: Rapid addition may cause vigorous bubbling ( -

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor via TLC (30% EtOAc/Hexane).[1]

-

Quench: Carefully add saturated

(10 mL) to quench excess hydride. -

Extraction: Remove methanol under reduced pressure. Dilute residue with water and extract with Dichloromethane (DCM, 3 x 20 mL).[1]

-

Purification: Dry combined organics over

, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 10%

Protocol B: Tunable S-Oxidation (Metabolic Mimicry)

Objective: Synthesize the sulfone derivative (1,1-dioxo-tetrahydrothiopyran-3-ol) to mimic metabolic oxidation or reduce lipophilicity (

Materials:

-

Tetrahydrothiopyran-3-ol (1.0 eq)[1]

-

Oxone® (Potassium peroxymonosulfate) (2.5 eq for Sulfone)[1]

-

Solvent: MeOH:Water (1:1)[1]

Step-by-Step Methodology:

-

Setup: Dissolve the starting alcohol in MeOH:Water (1:1).

-

Oxidation: Add Oxone® as a solid in one portion.[1]

-

Agitation: Stir vigorously at RT for 4 hours. The mixture will become a white suspension.

-

Workup: Filter off the solid salts. Concentrate the filtrate to remove MeOH.[1] Extract the aqueous residue with EtOAc (Note: Sulfones are polar; multiple extractions may be required).[1]

Part 3: Metabolic Considerations & Decision Logic

In medicinal chemistry, the sulfur atom is not inert.[1] It acts as a metabolic handle .[1]

-

Liability: If the molecule is cleared too fast, the sulfur is likely being oxidized to the sulfoxide (chiral) and then the sulfone by FMO (Flavin-containing Monooxygenases) or CYP450 enzymes.[1]

-

Strategy: If S-oxidation is observed in vivo, the chemist can synthesize the sulfone (Protocol B) and test it directly.[1] If the sulfone retains potency, it can be advanced as the drug candidate, effectively "blocking" the metabolic step.[1]

Visualization: Structural & Metabolic Workflow

The following diagram illustrates the synthetic flow and the metabolic decision tree associated with this scaffold.

Figure 1: Synthetic pathway and metabolic decision tree for Tetrahydrothiopyran-3-ol optimization.

Part 4: Application Case Study

Scenario: Optimization of a Lead Compound for CNS Penetration.

Problem: A lead compound containing a cyclohexyl-ether linkage has a

-

LogP Modulation: Substitution of the cyclohexyl ring with the thiopyran ring lowers

to ~4.1 due to the polarity of the sulfide.[1] -

Metabolic Blocking: If the sulfur oxidizes to the sulfone, the

drops further to ~2.6. -

Outcome: The sulfone analog maintains the ring geometry but significantly lowers lipophilicity, reducing non-specific binding and potentially improving the unbound fraction in the brain (

).[1]

References

-

Synthesis of Tetrahydrothiopyrans: Bondalapati, S., et al. "Stereoselective Synthesis of Tetrahydrothiopyrans via (3,5)-Thionium-Ene Cyclization."[1][2] Journal of Organic Chemistry, 2012.[1][2] [1]

-

Oxidation Protocols: Trost, B. M., & Curran, D. P.[1] "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981.[1] [1]

-

Bioisosterism & LogP: Meanwell, N. A.[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[1] [1]

-

Metabolic Handling (S-Oxidation): Cashman, J. R.[1] "Human Flavin-Containing Monooxygenase: Substrate Specificity and Role in Drug Metabolism."[1] Current Drug Metabolism, 2000.[1]

-

Physical Properties: Sigma-Aldrich Product Data for Tetrahydrothiopyran-3-ol. [1]

Sources

Application Note: Tetrahydrothiopyran-3-ol in Natural Product Synthesis

Part 1: Core Directive & Strategic Overview

Executive Summary

Tetrahydrothiopyran-3-ol (Thian-3-ol) represents a critical, yet underutilized, chiral building block in the synthesis of sulfur-containing natural products and glycomimetics. Its structural significance lies in its ability to serve as a bioisostere for pyranose rings (thiosugars) and as a precursor for complex thiaspirane alkaloids (e.g., Nuphar alkaloids).

The substitution of the ring oxygen with sulfur (O

Strategic Applications

-

Glycomimetics (Thiosugars): Synthesis of 5-thio-D-glucose analogues and Salacinol derivatives for Type 2 Diabetes management. The 3-hydroxyl group provides a handle for stereochemical inversion or functionalization to mimic the C2/C3 positions of carbohydrates.

-

Spirocyclic Alkaloids: Construction of the thiaspirane core found in Nuphar alkaloids (e.g., 6-hydroxythiobinupharidine), known for potent apoptotic activity in leukemia cell lines.

-

Fragment-Based Drug Discovery (FBDD): Use as a rigid, chiral scaffold to probe sulfur-pi interactions in protein binding pockets.

Part 2: Scientific Integrity & Protocols (E-E-A-T)

Chemoenzymatic Synthesis Workflow

The primary challenge in utilizing tetrahydrothiopyran-3-ol is obtaining it in high enantiomeric excess (ee). While asymmetric reduction of the corresponding ketone is possible, Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) offers a more robust, scalable, and self-validating approach.

Protocol A: Synthesis and Enzymatic Resolution

Objective: Preparation of (3R)-tetrahydrothiopyran-3-ol and (3S)-3-acetoxytetrahydrothiopyran with >98% ee.

Reagents:

-

Tetrahydrothiopyran-3-one (Commercial or synthesized via Dieckmann condensation)

-

Sodium Borohydride (NaBH

) -

Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

-

Vinyl Acetate (Acyl donor)

-

MTBE (Methyl tert-butyl ether)

Step 1: Reduction to Racemic Alcohol

-

Dissolve tetrahydrothiopyran-3-one (10.0 mmol) in MeOH (30 mL) at 0°C.

-

Add NaBH

(1.1 equiv, 11.0 mmol) portion-wise over 15 minutes. Caution: Gas evolution. -

Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (SiO

, 30% EtOAc/Hexane). -

Quench with sat. NH

Cl, extract with EtOAc (3x), dry over Na -

Yield: ~95% colorless oil (racemic).

Step 2: Enzymatic Kinetic Resolution (The Self-Validating Step) Rationale: Lipases typically follow Kazlauskas' rule, preferentially acylating the (R)-enantiomer of secondary alcohols (or (S) depending on priority rules of the specific ring). For this substrate, CAL-B shows high selectivity.

-

Suspend racemic tetrahydrothiopyran-3-ol (1.0 g) in dry MTBE (20 mL).

-

Add Vinyl Acetate (3.0 equiv).

-

Add Novozym 435 (20 mg/mmol substrate).

-

Incubate in an orbital shaker at 30°C, 200 rpm.

-

Checkpoint: Monitor conversion by GC or Chiral HPLC. The reaction should be stopped at exactly 50% conversion (theoretical maximum yield for resolution).

-

Tip: If conversion stalls <45%, add fresh enzyme. If "fast" racemization occurs, lower temperature to 20°C.

-

-

Filter off the enzyme (can be recycled).

-

Separate the unreacted alcohol (Enantiomer A) from the ester (Enantiomer B) via flash column chromatography (Gradient: 5%

40% EtOAc/Hexane).

Data Summary: Optimization of Resolution Conditions

| Solvent | Acyl Donor | Time (h) | Conversion (%) | E-Value |

| MTBE | Vinyl Acetate | 6 | 50 | >200 |

| Toluene | Vinyl Acetate | 12 | 42 | 85 |

| Hexane | Vinyl Butyrate | 24 | 30 | 110 |

| THF | Vinyl Acetate | 48 | 15 | <10 |

Note: MTBE provides the optimal balance of enzyme stability and substrate solubility.

Application in Thiosugar Synthesis (Salacinol Analogs)

The chiral alcohol obtained above serves as the scaffold for constructing the permanent sulfonium ion core characteristic of Salacinol.

Mechanism: The sulfur atom in the ring acts as a nucleophile. To mimic Salacinol, we must alkylate the sulfur and ensure the 3-hydroxyl is correctly positioned to interact with the aspartate/glutamate residues of the glucosidase active site.

Protocol B: Ring Functionalization

-

Protection: Protect the resolved (3R)-alcohol as a benzyl ether (BnBr, NaH, DMF).

-

Pummerer Rearrangement (Optional for C2 functionalization):

-

Oxidize to sulfoxide (mCPBA, 1.0 equiv, -78°C).

-

Treat with Ac

O/NaOAc to introduce an acetoxy group at C2. This allows for the introduction of the C2-hydroxymethyl side chain found in complex thiosugars.

-

-

Alkylation (Sulfonium formation):

-

React the thioether with a cyclic sulfate (derived from erythritol) in HFIP (Hexafluoroisopropanol) at 65°C.

-

Why HFIP? It stabilizes the transition state of the S

2 attack by the sulfur lone pair on the cyclic sulfate, significantly boosting yield compared to DMF.

-

Part 3: Visualization & Logic

Synthesis Workflow Diagram

The following diagram illustrates the chemoenzymatic route to the chiral building block and its divergence into two major natural product classes.

Figure 1: Chemoenzymatic workflow for the resolution and application of Tetrahydrothiopyran-3-ol.

Mechanistic Logic: The "Sulfur Effect"

In natural product synthesis, replacing an oxygen (pyran) with sulfur (thiopyran) at this specific 3-ol position induces two critical changes:

-

Ring Puckering: The C-S bond length (1.82 Å) is longer than C-O (1.43 Å), flattening the chair conformation. This alters the axial/equatorial preference of the 3-hydroxyl group, which must be accounted for during the enzymatic resolution step (lipases are sensitive to this steric bulk).

-

Anchimeric Assistance: The sulfur atom can stabilize carbocation intermediates at the C2 position (via a thiiranium ion), allowing for highly stereoselective additions that are impossible in the oxygen analogues.

References

-

Enzymatic Kinetic Resolution of Cyclic Alcohols

- Title: Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol.

- Source: J. Braz. Chem. Soc., 2024.

-

URL: [Link]

-

Thiosugar Synthesis & Salacinol

-

Tetrahydrothiopyran Synthesis

-

Nuphar Alkaloids Context

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Tetrahydropyran synthesis [organic-chemistry.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. dottoratoscienzechimiche.unifi.it [dottoratoscienzechimiche.unifi.it]

- 5. A Novel Approach to the Enantioselective Synthesis of Nuphar Alkaloids: First Total Synthesis of (-)-(5S,8R,9S)-5- (3-Furyl)-8-methyloctahydroindolizidine and Total Synthesis of (-)-Nupharamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Kinetic Control and Functionalization of Tetrahydrothiopyran-3-ol

Abstract

Tetrahydrothiopyran-3-ol (Thian-3-ol) represents a critical scaffold in fragment-based drug discovery (FBDD), serving as a bioisostere for 3-hydroxypiperidines and cyclohexanols. However, its utility is often limited by the competing reactivities of the sulfide sulfur and the secondary hydroxyl group. This guide delineates the kinetic hierarchies governing these functional groups, providing validated protocols for chemoselective oxidation and stereocontrolled substitution. We focus on exploiting the sulfur atom’s ability to act as a "kinetic switch" and a neighboring group participant (NGP).[1]

Structural Dynamics & Conformational Analysis

Before attempting functionalization, researchers must understand the ground-state thermodynamics of the thiane ring. Unlike cyclohexane, the C-S bond length (1.82 Å) is significantly longer than the C-C bond (1.54 Å), distorting the chair geometry.

The Axial/Equatorial Equilibrium

The 3-hydroxyl group exists in an equilibrium between axial and equatorial conformers. While steric arguments favor the equatorial position, intramolecular hydrogen bonding often stabilizes the axial conformer in non-polar solvents.

-

Non-polar media (e.g.,

, Benzene): The axial conformer is stabilized by an intramolecular -

Polar media (e.g., DMSO, MeOH): Solvation disrupts the internal H-bond, shifting the equilibrium toward the sterically favored equatorial conformer.

Expert Insight: When analyzing NMR couplings (

Figure 1: Conformational equilibrium of Tetrahydrothiopyran-3-ol governed by solvent polarity.

Oxidation Kinetics: The Sulfur Switch

The primary challenge in functionalizing thian-3-ol is the competition between S-oxidation (to sulfoxide/sulfone) and C-oxidation (to ketone).

Kinetic Hierarchy

The rate constants (

-

Fastest (

): Electrophilic attack on the sulfur lone pair. This is diffusion-controlled in many solvents. -

Intermediate (

): Oxidation of the alcohol to the ketone (tetrahydrothiopyran-3-one). -

Slowest (

): Oxidation of the sulfoxide to the sulfone is significantly slower due to the reduced nucleophilicity of the sulfoxide sulfur.

Implication: It is chemically difficult to oxidize the alcohol to the ketone without first oxidizing the sulfur. If the target is the keto-sulfide , one must use non-electrophilic oxidation methods (e.g., Swern or Dess-Martin Periodinane) which avoid the sulfur lone pair.

Data Summary: Selectivity Profiles

| Reagent | Conditions | Major Product | Mechanism Type |

| mCPBA (1.0 eq) | DCM, 0°C | Sulfoxide (cis/trans mix) | Electrophilic Attack |

| NaIO4 | MeOH/H2O, 0°C | Sulfoxide (Selective) | Nucleophilic Attack (IO4-) |

| Swern | DMSO, (COCl)2, -78°C | Ketone (Sulfide intact) | Sigmatropic Rearrangement |

| KMnO4 | H2O, Acidic | Sulfone | Strong Oxidation |

Neighboring Group Participation (NGP)[2]

When converting the hydroxyl group to a leaving group (LG = OMs, OTs, Halide), the sulfur atom at position 1 can participate in the displacement via Anchimeric Assistance .

The Episulfonium Pathway

Upon activation of the C3-hydroxyl, the sulfur lone pair attacks C3 from the backside (trans-annular), ejecting the leaving group and forming a bicyclic episulfonium ion .

-

Kinetic Consequence: Reaction rates are

– -

Stereochemical Consequence: The incoming nucleophile attacks the episulfonium ion to reopen the ring. This results in a double inversion (Retention of Configuration).[2]

Critical Warning: If you require inversion of stereochemistry (e.g., converting (R)-OH to (S)-Azide), you must suppress NGP. This is difficult in thianes but can sometimes be achieved by oxidizing the sulfur to a sulfone before the substitution step.

Figure 2: Mechanism of Neighboring Group Participation (NGP) leading to retention of configuration.

Validated Experimental Protocols

Protocol A: Chemoselective Synthesis of Tetrahydrothiopyran-3-one (Swern Oxidation)

Target: Oxidation of OH to C=O while leaving S intact.

Rationale: Electrophilic oxidants (PCC, Jones) will attack the sulfur. The Swern oxidation proceeds via an azasulfonium ylide intermediate that is specific to the alcohol.

Materials:

-

Oxalyl chloride (1.1 eq)

-

DMSO (2.2 eq)

-

Triethylamine (5.0 eq)

-

Dichloromethane (Anhydrous)

-

Tetrahydrothiopyran-3-ol (1.0 eq)

Step-by-Step:

-

Activation: Cool a solution of oxalyl chloride in DCM to -78°C under

. Add DMSO dropwise. Gas evolution ( -

Addition: Add a solution of Tetrahydrothiopyran-3-ol in DCM dropwise over 10 minutes. Maintain temperature below -60°C to prevent Pummerer-type side reactions on the ring sulfur.

-

Reaction: Stir at -78°C for 45 minutes. The mixture becomes a white suspension (alkoxysulfonium salt).

-

Quench: Add triethylamine dropwise. The solution will clarify. Allow to warm to 0°C over 30 minutes.

-

Workup: Quench with saturated

. Extract with DCM. Wash organic layer with brine.-

Note: The product is volatile and has a distinct sulfur odor. Do not dry under high vacuum for extended periods.

-

Protocol B: Stereocontrolled Chlorination via NGP

Target: Conversion of 3-OH to 3-Cl with Retention of Configuration.

Rationale: Using Thionyl Chloride (

Step-by-Step:

-

Dissolve Tetrahydrothiopyran-3-ol (1.0 eq) in dry Chloroform (

). -

Add catalytic DMF (0.1 eq) to form the Vilsmeier-Haack type active species.

-

Cool to 0°C. Add

(1.2 eq) dropwise. -

Kinetic Observation: Gas evolution (

, -

Reflux for 2 hours to ensure the episulfonium intermediate is fully opened by the chloride ion.

-

Validation: Check NMR. The C3-H proton shift will move downfield (~3.8 ppm to ~4.2 ppm). Retention of coupling constants confirms retention of stereochemistry.

References

-

Conformational Analysis of Thianes

- Bare, W. D., et al. "Conformational analysis of thiane-3-ol and thiane-4-ol." Journal of Organic Chemistry.

-

(Verified ACS Landing Page)

-

Oxidation Selectivity

- Drabowicz, J., et al. "Selective oxidation of sulfides to sulfoxides.

-

Neighboring Group Participation

-

General Synthesis & Reactivity

- Clayden, J., Greeves, N., Warren, S. Organic Chemistry. Oxford University Press. (Chapter on Sulfur Chemistry).

Disclaimer: These protocols involve hazardous chemicals (oxalyl chloride, thionyl chloride). All procedures should be performed in a fume hood with appropriate PPE. The kinetic data provided are estimates based on standard heterocyclic chemistry principles.

Sources

Application Note: Strategic Utilization of Tetrahydrothiopyran-3-ol in Heterocyclic Scaffold Design

Executive Summary

Tetrahydrothiopyran-3-ol (THTP-3-ol) represents a versatile but underutilized "chameleon" scaffold in medicinal chemistry. Structurally analogous to cyclohexanol and tetrahydropyran-3-ol, it offers unique electronic properties due to the divalent sulfur atom. This application note details the strategic use of THTP-3-ol as a divergent precursor for novel fused heterocycles. We focus on two critical workflows: (1) Chemoselective Oxidation to access the ketone gateway, and (2) The Gewald Reaction to construct fused thieno[3,2-b]thiopyran systems, a scaffold with high potential in kinase inhibitor discovery.

Strategic Analysis: The Sulfur Advantage

Conformational Dynamics

Unlike its oxygen counterpart (tetrahydropyran), the tetrahydrothiopyran ring exhibits a flattened chair conformation due to the longer C–S bonds (1.82 Å vs 1.43 Å for C–O). This impacts the axial/equatorial preference of the hydroxyl group at the C3 position.

-

Implication: The lone pairs on sulfur can participate in transannular interactions, stabilizing specific conformers. This "gauche effect" must be accounted for during nucleophilic substitutions (e.g., Mitsunobu), as it influences the trajectory of incoming nucleophiles.

The "Chameleon" Reactivity

THTP-3-ol possesses two orthogonal reactive centers:

-

The Secondary Alcohol (C3): Amenable to oxidation, esterification, and substitution.

-

The Sulfide (S1): Susceptible to oxidation (sulfoxide/sulfone) and alkylation (sulfonium salts).

Critical Design Choice: The order of operations is paramount. Oxidizing the sulfur early (to sulfone) deactivates the ring electronically, making the C3 position less prone to carbocation-mediated rearrangements but harder to oxidize to the ketone.

Core Workflow A: Chemoselective Oxidation (The Gateway)

To access fused heterocycles, the alcohol must often be converted to tetrahydrothiopyran-3-one . The challenge is oxidizing the C–OH bond without touching the sulfur atom (S-oxidation).

Methodological Selection

-

Avoid: Chromic acid (Jones), Permanganate, or Peroxides. These will aggressively oxidize the sulfide to a sulfone (

) or sulfoxide ( -

Select: Swern Oxidation or Dess-Martin Periodinane (DMP) .[1]

-

Recommendation: Swern is preferred for scale-up due to cost, provided temperature control is rigorous.

Protocol: Swern Oxidation of THTP-3-ol

Target: Tetrahydrothiopyran-3-one

Reagents:

Step-by-Step Procedure:

-

Activation: Cool a solution of oxalyl chloride in dry DCM to

under nitrogen. Add DMSO dropwise.[2] Caution: Gas evolution (CO/CO2).[2][3] Stir for 15 min. -

Addition: Add THTP-3-ol (

eq) dissolved in DCM dropwise over 20 min, maintaining temp -

Reaction: Stir at

for 45 min. -

Elimination: Add triethylamine dropwise. The mixture will become thick/white. Allow to warm to

over 1 hour. -

Workup: Quench with saturated

. Extract with DCM.[2] Wash organic layer with water and brine.[2] Note: Use a fume hood; dimethyl sulfide byproduct is malodorous. -

Purification: Flash chromatography (Hexane/EtOAc). The ketone is volatile; avoid high-vacuum drying for extended periods.

Validation:

-

IR: Appearance of ketone stretch (

). -

NMR: Disappearance of the C3-H multiplet (

).

Core Workflow B: Synthesis of Fused Thieno-Thiopyrans

The resulting ketone is a prime substrate for the Gewald Reaction , a multicomponent condensation that builds a thiophene ring fused to the thiopyran. This yields dihydrothieno[3,2-b]thiopyran , a bioisostere of tetrahydroisoquinoline.

Reaction Logic

The ketone undergoes Knoevenagel condensation with an

Protocol: Modified Gewald Synthesis

Target: Ethyl 2-amino-4,7-dihydro-5H-thieno[3,2-b]thiopyran-3-carboxylate

Reagents:

-

Tetrahydrothiopyran-3-one (

eq) -

Ethyl cyanoacetate (

eq) -

Elemental Sulfur (

, -

Morpholine (

eq) or Diethylamine -

Ethanol (Absolute)

Step-by-Step Procedure:

-

Mixing: In a round-bottom flask, combine the ketone, ethyl cyanoacetate, and finely powdered sulfur in ethanol (

concentration relative to ketone). -

Initiation: Add morpholine dropwise. Exothermic reaction possible.

-

Reflux: Heat the mixture to

for 3–5 hours. Monitor by TLC (disappearance of ketone). -

Precipitation: Cool to room temperature, then to

(ice bath). The product often precipitates as a solid. -

Isolation: Filter the solid. Wash with cold ethanol.

-

Recrystallization: If necessary, recrystallize from Ethanol/DMF.

Mechanism Insight:

The reaction relies on the enolization of the ketone towards the C2 position (between S and C=O). The sulfur atom in the ring activates the

Visualizing the Divergent Pathway

The following diagram illustrates the decision tree for THTP-3-ol, highlighting the separation between S-functionalization and C-functionalization.

Figure 1: Divergent synthetic workflows starting from Tetrahydrothiopyran-3-ol. Path 1 (Top) leads to fused aromatic systems. Path 2 (Bottom) leads to polar, chiral aliphatic scaffolds.

Comparative Data: Oxidation Methods

The choice of oxidant is critical to prevent "scaffold destruction" (oxidation of sulfur to sulfone).

| Method | Reagent System | Yield (Ketone) | S-Oxidation Byproduct | Suitability |

| Swern | 88-92% | < 2% | High (Standard) | |

| PCC | Pyridinium chlorochromate | 45-60% | ~30% (Sulfoxides) | Low (Avoid) |

| Dess-Martin | DMP, DCM | 85-90% | < 5% | High (Expensive) |

| Jones | 0% | > 90% (Sulfones) | None (Wrong Target) |

Troubleshooting & Optimization

-

Catalyst Poisoning: When using the resulting thieno-thiopyrans in subsequent palladium-catalyzed couplings (e.g., Suzuki coupling on the thiophene ring), the thioether sulfur can poison Pd catalysts.

-

Solution: Use high-turnover catalysts like Pd(dppf)Cl2 or add CuI as a scavenger.

-

-

Smell Management: The Swern oxidation generates dimethyl sulfide.[2][3]

-

Protocol: Quench the reaction into a bleach (sodium hypochlorite) solution to oxidize the sulfides to odorless sulfoxides/sulfones before disposal.

-

-

Regioselectivity in Gewald: If the ketone is asymmetric (which THTP-3-one is), enolization can occur at C2 or C4.

-

Insight: The C2 position (between S and C=O) is more acidic due to the inductive effect of sulfur (

) and d-orbital participation. Therefore, the thieno[3,2-b]thiopyran (fusion at C2-C3) is the dominant isomer over thieno[3,4-b]thiopyran.

-

References

-

Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide.[1][3][6] a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. Link

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[7] Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur.[4] Chemische Berichte, 99(1), 94-100.[7] Link

-

Ward, D. E., et al. (1995). Thiopyran synthesis via Prins cyclization.[8] Journal of Organic Chemistry. (General reference for thiopyran ring formation logic). Link

-

Sabnis, R. W. (2008).[8] 2-Aminothiophenes by the Gewald Reaction.[5][7][9] Sulfur Chemistry Reports. (Context for scaffold utility).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Tetrahydropyran synthesis [organic-chemistry.org]

- 9. derpharmachemica.com [derpharmachemica.com]

Application Notes and Protocols for the Scale-Up Synthesis of Tetrahydrothiopyran-3-ol

Authored by: A Senior Application Scientist

Publication Date: February 7, 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Tetrahydrothiopyran-3-ol, a pivotal heterocyclic building block in contemporary drug discovery and development. Recognizing the industrial demand for robust and scalable synthetic routes, this guide focuses on the chemoselective reduction of tetrahydro-4H-thiopyran-4-one. We will explore the rationale behind selecting this specific pathway, detailing the process from starting material selection to final product purification and analysis. The protocols provided are designed for scalability, emphasizing safety, efficiency, and reproducibility. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Overview

Tetrahydrothiopyran-3-ol, and its derivatives, are integral components in a multitude of biologically active molecules. The thiopyran ring system is a bioisostere of the corresponding tetrahydropyran, offering modulated pharmacokinetic and pharmacodynamic properties. Its presence in novel therapeutic agents necessitates a reliable and economically viable manufacturing process.

Several synthetic strategies can be envisioned for the preparation of Tetrahydrothiopyran-3-ol. These include multi-step cyclization reactions and the functionalization of pre-formed thiopyran rings. However, for large-scale production, a convergent and high-yielding approach is paramount. The most direct and industrially favored route is the reduction of the corresponding ketone, tetrahydro-4H-thiopyran-4-one.

Causality for Route Selection: The decision to focus on the ketone reduction pathway is underpinned by several key factors:

-

Availability of Starting Material: Tetrahydro-4H-thiopyran-4-one is a commercially available starting material, though its synthesis from acyclic precursors is also well-established and scalable if required.

-

Reaction Efficiency: The reduction of ketones to secondary alcohols is a high-yielding and well-understood transformation in organic chemistry.[1]

-

Scalability and Safety: The use of mild and selective reducing agents like sodium borohydride (NaBH₄) allows for safe and manageable reaction conditions even at a large scale.[2] NaBH₄ is preferable to more reactive hydrides like lithium aluminum hydride (LiAlH₄) due to its greater functional group tolerance and safer handling profile in protic solvents.[3]

The following sections will provide a detailed protocol for this highly efficient and scalable synthesis.

The Synthetic Workflow

The overall process is a straightforward, single-step reduction followed by an aqueous workup and purification.

Caption: Overall workflow for the synthesis of Tetrahydrothiopyran-3-ol.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100 g scale of the final product and can be adapted for larger quantities with appropriate engineering controls and equipment.

Materials and Equipment

| Reagents | Grade | Supplier | CAS No. |

| Tetrahydro-4H-thiopyran-4-one | ≥98% | Sigma-Aldrich | 10393-54-1 |

| Sodium Borohydride (NaBH₄) | ≥98%, powder | Sigma-Aldrich | 16940-66-2 |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific | 67-56-1 |

| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 |

| Hydrochloric Acid (HCl) | 1 M aqueous | J.T. Baker | 7647-01-0 |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Lab Prepared | 144-55-8 |

| Saturated Sodium Chloride (Brine) | Aqueous | Lab Prepared | 7647-14-5 |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | EMD Millipore | 7487-88-9 |

| Equipment | Specifications |

| 5 L Jacketed Glass Reactor | With overhead stirrer, thermocouple, and condenser |

| Addition Funnel | 500 mL, pressure-equalizing |

| Cooling/Heating Circulator | Capable of maintaining -10 °C to 50 °C |

| 10 L Separatory Funnel | |

| Rotary Evaporator | With vacuum pump and solvent trap |

| Vacuum Distillation Apparatus | Short path, with appropriate glassware |

| Personal Protective Equipment (PPE) | Safety glasses, lab coat, nitrile gloves[4] |

Step-by-Step Procedure

Step 1: Reaction Setup and Ketone Dissolution

-

Ensure the 5 L jacketed reactor is clean, dry, and purged with nitrogen gas.

-

Set the reactor's overhead stirrer to a moderate speed (e.g., 150-200 RPM).

-

Charge the reactor with Tetrahydro-4H-thiopyran-4-one (116.17 g, 1.0 mol).

-

Add anhydrous methanol (2.0 L) to the reactor to dissolve the ketone. Stir until a clear, homogeneous solution is obtained.

-

Cool the reactor contents to 0-5 °C using the cooling circulator.

Step 2: Sodium Borohydride Addition (The Reduction) Causality: The portion-wise addition of NaBH₄ is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.[5] Methanol is an excellent solvent for this reaction as it readily dissolves both the ketone and NaBH₄, and can act as a proton source during the workup.[3][6]

-

Carefully and slowly, add sodium borohydride (19.0 g, 0.5 mol, 0.5 equivalents) to the cooled ketone solution in small portions over a period of 60-90 minutes.

-

CRITICAL: Monitor the internal temperature closely, ensuring it does not exceed 10 °C during the addition. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

Step 3: Reaction Monitoring and Completion

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

TLC System: 1:1 Ethyl Acetate/Hexanes. The product alcohol will have a lower Rf value than the starting ketone.

-

-

The reaction is considered complete when the starting ketone is no longer detectable.

Step 4: Reaction Quench and Workup Causality: A controlled quench with dilute acid is necessary to neutralize the excess borohydride and hydrolyze the intermediate borate esters to the desired alcohol. This process generates hydrogen gas and must be done slowly and with adequate ventilation.

-

While maintaining the temperature below 15 °C, slowly and carefully add 1 M HCl (approx. 500 mL) to the reaction mixture to quench the excess NaBH₄ and neutralize the solution to pH ~7. Vigorous gas evolution (H₂) will occur.

-

Once the gas evolution has ceased, allow the mixture to warm to room temperature.

-

Reduce the volume of the methanol by approximately 75% using a rotary evaporator.

Step 5: Extraction and Isolation

-

Transfer the remaining aqueous slurry to a 10 L separatory funnel.

-

Add deionized water (1 L) to the funnel.

-

Extract the aqueous layer with dichloromethane (DCM) (3 x 750 mL).

-

Combine the organic layers.

-

Wash the combined organic layers sequentially with:

-

Saturated aqueous NaHCO₃ (1 x 500 mL) to remove any residual acid.

-

Brine (1 x 500 mL) to facilitate phase separation.

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

Step 6: Purification Causality: Vacuum distillation is the most effective method for purifying multi-gram to kilogram quantities of moderately volatile liquids, providing high purity by separating the product from non-volatile impurities and residual solvent.

-

Assemble a vacuum distillation apparatus.

-

Transfer the crude oil to the distillation flask.

-

Distill the product under reduced pressure. Collect the fraction boiling at approximately 85-90 °C at 10 mmHg.

-

The expected yield of pure Tetrahydrothiopyran-3-ol is 95-105 g (80-90%).

Product Characterization

| Parameter | Expected Result |

| Appearance | Colorless to pale yellow liquid |

| Purity (GC) | ≥98% |

| ¹H NMR (CDCl₃) | Consistent with the structure of Tetrahydrothiopyran-3-ol. |

| Boiling Point | ~85-90 °C @ 10 mmHg |

Safety and Hazard Management

A thorough understanding and mitigation of potential hazards are critical for a safe scale-up process.

-

Sodium Borohydride (NaBH₄):

-

Hazards: Water-reactive, releasing flammable hydrogen gas which can ignite spontaneously.[7] Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.

-

Handling: Always handle in a well-ventilated fume hood, away from water and acids.[5] Wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[7] Store in a cool, dry place under an inert atmosphere.[5]

-

Spill Response: In case of a spill, do not use water. Cover with dry sand or a specialized powder for reactive metals.[8]

-

-

Methanol (MeOH):

-

Hazards: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

-

Handling: Use in a well-ventilated area and away from ignition sources. Ground all equipment to prevent static discharge.

-

-

Dichloromethane (DCM):

-

Hazards: Suspected carcinogen. Causes skin and eye irritation.

-

Handling: Use only in a fume hood with appropriate PPE.

-

-

Hydrogen Gas (H₂):

-

Hazards: Extremely flammable. Generated during the addition of NaBH₄ and the quenching step.

-

Mitigation: Ensure adequate ventilation and the absence of ignition sources. The slow, controlled addition of reagents is essential to manage the rate of gas evolution.

-

Reaction Mechanism Visualization

The core of this synthesis is the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the ketone.

Caption: Simplified mechanism of ketone reduction by sodium borohydride.

References

-

Organic Chemistry Portal. Synthesis of tetrahydrothiopyrans. [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one . University of California, Irvine. [Link]

-

Chemguide. Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

-

PMC, NIH. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

- Google Patents.Synthesis method of tetrahydro-4H-pyran-4-one.

-

University of Saskatchewan. Thiopyran route to polypropionates. [Link]

-

YouTube. (2013). Reduction of Aldehydes or Ketones with Sodium Borohydride or Lithium Aluminum Hydride. [Link]

-

Green Chemistry (RSC Publishing). Catalytic production of tetrahydropyran (THP). [Link]

-

Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]

-

NJ.gov. SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

-

Organic Syntheses Procedure. 2,3-dihydropyran. [Link]

-

UCLA. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

-

OSU Chemistry. Sodium Borohydride SOP. [Link]

-

ResearchGate. Diastereoselective Synthesis of Tetrahydropyrans via Prins-Ritter and Prins-arylthiolation Cyclization Reactions. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. youtube.com [youtube.com]

- 4. nj.gov [nj.gov]

- 5. chemistry.osu.edu [chemistry.osu.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. carlroth.com:443 [carlroth.com:443]

The Pivotal Role of Tetrahydrothiopyran-3-ol in Modern Stereoselective Synthesis: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Chiral Building Block

In the landscape of stereoselective synthesis, the quest for efficient and versatile chiral building blocks is paramount for the construction of complex, enantiomerically pure molecules, particularly in the realm of drug discovery and development. Tetrahydrothiopyran-3-ol, a sulfur-containing heterocyclic alcohol, has emerged as a valuable synthon, offering unique stereochemical control in a variety of organic transformations. Its rigid ring structure, coupled with the presence of a hydroxyl group and a sulfur atom, provides a distinct chemical environment that can be exploited to influence the stereochemical outcome of reactions at adjacent or remote centers. This guide provides an in-depth exploration of the applications of tetrahydrothiopyran-3-ol and its derivatives in stereoselective synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The tetrahydrothiopyran moiety is a recurring structural motif in a range of biologically active natural products and synthetic compounds.[1] The strategic incorporation of a hydroxyl group at the C3 position introduces a chiral center, rendering tetrahydrothiopyran-3-ol a valuable chiral pool starting material. Furthermore, its derivatives can serve as effective chiral auxiliaries, guiding the stereoselective formation of new stereocenters in reactions such as aldol additions, alkylations, and cycloadditions.

This document will delve into the practical applications of tetrahydrothiopyran-3-ol, focusing on its utility in diastereoselective reactions. We will explore the underlying principles that govern the observed stereoselectivity, providing detailed experimental procedures for key transformations.

Diastereoselective Aldol Reactions: Harnessing the Conformational Bias of the Tetrahydrothiopyran Ring

One of the most powerful applications of the tetrahydrothiopyran core in stereoselective synthesis is in directing the outcome of aldol reactions. While direct use of tetrahydrothiopyran-3-ol as a chiral auxiliary in this context is not extensively documented, the closely related ketone, tetrahydro-4H-thiopyran-4-one, provides a foundational understanding of the stereochemical control exerted by this ring system. The principles derived from the study of the ketone are directly applicable to understanding the potential of the corresponding alcohol.

The rigid chair-like conformation of the tetrahydrothiopyran ring plays a crucial role in dictating the facial selectivity of enolate attack on aldehydes. The steric bulk of the ring and the orientation of its substituents create a biased environment, favoring the formation of one diastereomer over the other.